molecular formula C11H8ClN5 B1436850 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ CAS No. 1082499-58-8

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+

Cat. No. B1436850
M. Wt: 245.67 g/mol
InChI Key: ILOHMSJOOVDFBU-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” is a chemical compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of similar triazolopyrimidine compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined using these techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazolopyrimidine compounds involve a three-step reaction sequence . This includes an atom-economical, one-pot, three-step cascade process engaging five reactive centers .

Scientific Research Applications

Synthesis and Characterization

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized, demonstrating the potential for the creation of compounds with similar structures. The synthesis involved a condensation reaction, followed by characterization through X-ray diffraction and spectroscopic techniques. This process underscores the methodological foundation for synthesizing and characterizing similar compounds (Lahmidi et al., 2019).

Biological Activities

Several studies have explored the biological activities of compounds structurally related to 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+. For instance:

  • Some derivatives have been found to display moderate to weak fungicidal and insecticidal activities, highlighting the potential for agricultural applications (Chen & Shi, 2008).
  • A series of compounds exhibited antibacterial activity against Gram-positive and Gram-negative microbial strains, suggesting their use in developing new antimicrobial agents (Lahmidi et al., 2019).
  • Compounds with a similar structure were synthesized and showed inhibitory effects on the growth of a wide range of cancer cell lines, indicating potential antitumor applications (Hafez & El-Gazzar, 2009).

Future Directions

The future directions for research on “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” could include further investigation into its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, further studies could explore its potential applications in the treatment of various diseases, including cancer .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-2-3-8(4-9(7)12)17-11-10(15-16-17)5-13-6-14-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHMSJOOVDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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